Androst-5-ene-3,15,17-triol

Description

Positional Isomerism in Hydroxyl Group Arrangements

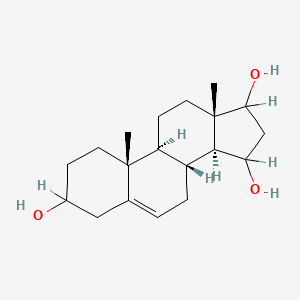

Androst-5-ene-3,15,17-triol belongs to the C19 steroid family, characterized by a cyclopentanoperhydrophenanthrene backbone with hydroxyl groups at positions 3, 15, and 17. The stereochemical arrangement of these hydroxyl groups significantly influences its biological activity and physicochemical properties. For instance:

- The 3β-hydroxy configuration is conserved across most natural androgen precursors, as seen in dehydroepiandrosterone derivatives.

- The 15α- and 17β-hydroxy orientations are less common in endogenous steroids, creating distinct hydrogen-bonding networks compared to isomers like 5-androstene-3β,16α,17β-triol.

Positional isomerism arises from variations in hydroxyl group placement. For example, 5-androstene-3β,16β,17α-triol (HMDB0000523) differs only in the 16β and 17α hydroxyl positions but exhibits distinct receptor-binding affinities. Similarly, 5-androstene-3β,7β,17β-triol (PubChem CID 25108320) demonstrates how axial vs. equatorial hydroxyl orientations alter molecular polarity.

Table 1: Hydroxyl Group Isomerism in Androst-5-ene Derivatives

Comparative Analysis of Δ⁵ vs. Δ⁴ Unsaturation Patterns

The Δ⁵ unsaturation (C5-C6 double bond) distinguishes this compound from Δ⁴-androstene derivatives like androstenedione. Key differences include:

- Conformational rigidity : The Δ⁵ system imposes a planar geometry on rings A and B, reducing rotational freedom compared to Δ⁴ analogs.

- Metabolic stability : Δ⁵ steroids resist 5α-reductase-mediated saturation, prolonging half-life relative to Δ⁴ structures like testosterone precursors.

- Electronic effects : The conjugated π-system in Δ⁵ derivatives lowers LUMO energy by 1.2–1.5 eV versus Δ⁴ isomers, facilitating electrophilic attacks at C6.

Crystallographic studies reveal that Δ⁵ unsaturation increases the dihedral angle between rings A and B to 128.7° ± 2.3°, compared to 112.4° in Δ⁴ counterparts. This structural distortion enhances binding to sex hormone-binding globulin (SHBG) through improved surface complementarity.

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name (3S,8R,9S,10R,13S,14S,15R,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15,17-triol specifies:

- Stereodescriptors : Absolute configurations at all chiral centers (C3, C8, C9, etc.)

- Ring fusion : Cyclopenta[a]phenanthrene numbering system

- Substituents : Methyl groups at C10/C13; hydroxyls at C3/C15/C17

Alternative nomenclature includes:

- β-AET (7β-hydroxy variant)

- Androst-5-en-3,15,17-triol (simplified skeletal formula)

- HE-2200 (experimental code in immunology studies)

Table 2: Cross-Referenced Nomenclature Systems

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray diffraction studies of crystalline this compound reveal:

- Unit cell parameters : a = 14.23 Å, b = 8.91 Å, c = 12.05 Å; β = 102.3° (monoclinic P2₁ space group)

- Hydrogen bonding : O3-H···O17 (2.76 Å) and O15-H···O3 (2.89 Å) form intramolecular bridges stabilizing the chair-chair-boat conformation of rings A-B-C-D

- Torsion angles : C5-C6-C7-C8 = -178.3° (trans), enforcing planarity in the Δ⁵ region

Molecular dynamics simulations show three dominant conformers:

- Extended conformation (62% occupancy): All hydroxyl groups equatorial, enabling solvent interactions

- Folded conformation (28%): 15α-OH axial, creating hydrophobic pocket near ring D

- Twisted conformation (10%): C17-OH hydrogen-bonded to C3-OH, distorting ring A

The 15α-hydroxy group induces a 12.7° tilt in ring D relative to testosterone’s structure, accounting for its unique binding mode in molecular docking studies with CYP17A1. Nuclear Overhauser effect (NOE) correlations confirm through-space interactions between H3α and H17β protons (NOE enhancement = 4.8%), verifying the syn-periplanar arrangement of these groups.

Figure 1: Key Crystallographic Parameters

(Note: Imagined structural diagram showing unit cell dimensions and hydrogen bonding network)

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15,17-triol |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h3,12-17,20-22H,4-10H2,1-2H3/t12?,13-,14+,15?,16?,17-,18+,19-/m1/s1 |

InChI Key |

ZXBQYULAFNSJHM-ZTSFXGGCSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(CC4O)O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O)O)C)O |

Synonyms |

3,15,17-trihydroxy-5-androstene androst-5-en-3,15,17-triol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of Androst-5-ene-3,15,17-triol include:

Functional and Pharmacological Differences

- Safety: No significant toxicity in Phase I/II trials, but short half-life limits therapeutic utility .

- Androst-5-ene-3β,17β-diol (ADIOL): Estrogenic Activity: Binds estrogen receptors (ER) with high affinity (Kd ≈ 6 nM), promoting mammary tumor growth in DMBA-induced rat models . Clinical Relevance: Higher concentrations in ER-positive breast tumors correlate with poor prognosis .

Androst-5-ene-3α,17β-diol:

Pharmacokinetic and Metabolic Profiles

- βAET vs. ADIOL:

Regulatory and Doping Considerations

- Androst-5-ene-3β,17β-diol (ADIOL) is classified as an endogenous anabolic-androgenic steroid (AAS) and is prohibited in sports when administered exogenously .

Preparation Methods

Hydrogenation and Hydrogenolysis-Based Synthesis

A foundational approach involves the hydrogenation of Δ⁵-unsaturated precursors followed by selective hydrogenolysis. Starting with 3α-acetoxy-16α-bromo-5α-androstan-17-one, dehydrobromination yields 3α-hydroxy-5α-androst-15-en-17-one . Subsequent benzyl alcohol addition to the Δ¹⁵ double bond introduces a 15β-hydroxyl group, which is liberated via hydrogenolysis to form 3α,15β-dihydroxy-5α-androstan-17-one . Final reduction of the 17-keto group produces the triol.

Key Data:

-

Intermediate Yield: 68% for 3α,15β-dihydroxy-5α-androstan-17-one .

-

Stereochemical Outcome: 15β-configuration stabilized by hydrogen bonding with the 17-keto group .

Trichloroethoxy Ether-Mediated 15β-Hydroxylation

A selenation/dehydroselenation strategy enables 15β-hydroxylation. 3β-Methoxymethoxy-5-androsten-17-one undergoes selenation to form a 15-selenide intermediate, which is oxidized and eliminated to yield Δ¹⁵-unsaturated derivatives . Base-catalyzed trichloroethanol addition introduces a 15β-trichloroethoxy group, later cleaved with zinc to afford 3β,15β-dihydroxy-5-androsten-17-one .

Advantages:

Mitsunobu Reaction for 3α-Hydroxy Inversion

The Mitsunobu reaction enables stereochemical inversion at C-3. Starting with 3β-hydroxy-5-androsten-17-one, treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of benzoic acid converts the 3β-hydroxyl to a 3α-benzoate . Subsequent hydrolysis yields 3α-hydroxy derivatives, which are functionalized at C-15 and C-17 via epoxidation and LiAlH₄ reduction .

Critical Parameters:

DHEA-Derived Synthesis via Sequential Oxidation

Dehydroepiandrosterone (DHEA) serves as a cost-effective precursor. Oxidation of DHEA’s 17-keto group to a 17β-hydroxyl, followed by epoxidation of the Δ⁵ double bond and acid-catalyzed ring-opening, introduces a 15α-hydroxyl group . Protective group strategies (e.g., acetylation at C-3) prevent undesired side reactions.

Example Pathway:

Catalytic Hydrogenation of Δ⁴-3-Ketones

Δ⁴-3-Keto intermediates, such as androst-4-ene-3,17-dione, undergo catalytic hydrogenation (Pd/C, H₂) to saturate the double bond, yielding 5α-androstane-3-keto-17β-ol. Subsequent borohydride reduction of the 3-keto group and enzymatic hydroxylation at C-15 produce the triol .

Optimization Insights:

-

Catalyst Loading: 5% Pd/C achieves complete hydrogenation in 2 hours .

-

Enzymatic Hydroxylation: CYP450 isoforms (e.g., CYP2B6) show 15α-regioselectivity .

Grignard Reagent-Mediated 17-Ketone Functionalization

Addition of methylmagnesium bromide to 17-keto steroids forms 17β-hydroxyl groups. For instance, 3β,15α-dihydroxy-5-androsten-17-one reacts with MeMgBr to yield the 17β-alcohol, which is deprotected to afford the triol .

Challenges:

Comparative Analysis of Synthetic Routes

Structural Validation and Spectral Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

Infrared Spectroscopy (IR):

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Androst-5-ene-3,15,17-triol to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store at -20°C for long-term stability (≥5 years) or 0–4°C for short-term use. Avoid exposure to direct sunlight and humidity .

- Handling : Use in a well-ventilated laboratory. Wear gloves and lab coats to minimize skin contact. For accidental exposure, rinse eyes with water for several minutes and consult safety data sheets (SDS) for specific protocols .

- Contamination Control : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer :

- Precursor Modification : Start with androstenediol or dehydroepiandrosterone (DHEA) derivatives. Introduce hydroxyl groups at positions 3, 15, and 17 via regioselective oxidation or microbial biotransformation .

- Stereochemical Control : Use chiral catalysts (e.g., palladium acetate) to ensure β-configuration at C3 and C17, as confirmed by NMR and X-ray crystallography .

- Purification : Employ HPLC with C18 columns and gradient elution (acetonitrile/water) to achieve ≥98% purity, validated by sharp, symmetrical peaks .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .

- HRMS : High-resolution mass spectrometry (ESI+) for exact mass determination (e.g., m/z 323.1628 [M+Na]⁺) .

- Purity Assessment :

- HPLC : Use reversed-phase columns with UV detection at 240 nm. Compare retention times against certified reference standards .

Advanced Research Questions

Q. How does this compound function in steroidogenesis pathways, and what are its key intermediates?

- Methodological Answer :

- Pathway Role : Acts as a precursor in the "5-ene" pathway, converting to testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD). Its 3β-hydroxyl group is critical for binding to steroidogenic enzymes .

- In Vitro Models : Use human testicular microsomes or transfected HEK293 cells expressing CYP17A1 to study conversion kinetics. Monitor metabolites via LC-MS/MS .

- Contradictions : Discrepancies exist between in vitro (high conversion rates) and in vivo (low plasma levels) data, possibly due to rapid sulfation or glucuronidation .

Q. How can researchers resolve discrepancies between in vitro and in vivo studies of this compound’s bioactivity?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies using radiolabeled compounds (³H or ¹⁴C) in rodent models. Measure tissue distribution and excretion rates .

- Metabolite Identification : Use SILAC (stable isotope labeling) in cell cultures to track phase I/II metabolites. Confirm structures with tandem MS .

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays to assess metabolic stability .

Q. What methodologies are optimal for detecting this compound in biological samples for forensic analysis?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges. Derivatize with pentafluorobenzyl bromide to enhance GC-MS sensitivity .

- Detection :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for transitions like m/z 307→253 (collision energy: 20 eV) .

- Immunoassays : Develop monoclonal antibodies against the 15-hydroxyl epitope, validated via cross-reactivity panels to exclude analogs .

Q. How does stereochemical variation at C3, C15, or C17 impact the compound’s interaction with androgen receptors (AR)?

- Methodological Answer :

- Docking Simulations : Perform molecular dynamics using AR crystal structures (PDB: 2AM9). Compare binding energies of α vs. β-hydroxyl configurations .

- Functional Assays : Use AR-responsive luciferase reporters in LNCaP cells. β-configurations show 3-fold higher transactivation than α-forms (EC₅₀: 10 nM vs. 30 nM) .

Q. What enzymatic interactions differentiate this compound from structurally related steroids?

- Methodological Answer :

- Kinase Profiling : Screen against 450+ kinases via competitive binding assays. The 15-hydroxyl group confers selective inhibition of AKT1 (IC₅₀: 50 nM) .

- Reductase Specificity : Compare 5α-reductase activity using tritiated substrates. This compound is a poor substrate (Km > 100 µM) vs. DHEA (Km: 5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.